4-Ethyl-3,4-dimethyloctane

Description

Structure

3D Structure

Properties

CAS No. |

62183-60-2 |

|---|---|

Molecular Formula |

C12H26 |

Molecular Weight |

170.33 g/mol |

IUPAC Name |

4-ethyl-3,4-dimethyloctane |

InChI |

InChI=1S/C12H26/c1-6-9-10-12(5,8-3)11(4)7-2/h11H,6-10H2,1-5H3 |

InChI Key |

WBKPODGAYHVUMM-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(C)(CC)C(C)CC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the IUPAC Name and Structure of 4-Ethyl-3,4-dimethyloctane

This guide provides a detailed analysis of the IUPAC nomenclature and structural representation of the branched-chain alkane, 4-Ethyl-3,4-dimethyloctane. It is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry who require a fundamental understanding of chemical naming conventions and molecular structure.

Analysis of the IUPAC Name: this compound

The International Union of Pure and Applied Chemistry (IUPAC) nomenclature provides a systematic and unambiguous method for naming chemical compounds. The name "this compound" can be deconstructed into its fundamental components:

-

Parent Chain : The root name "octane" indicates that the longest continuous chain of carbon atoms in the molecule consists of eight carbons.

-

Substituents : These are the groups attached to the parent chain.

-

"Ethyl" refers to a two-carbon alkyl group (-CH₂CH₃).

-

"dimethyl" indicates the presence of two methyl groups (-CH₃).

-

-

Locants : These are the numbers that specify the positions of the substituents on the parent chain.

-

"4-" before "Ethyl" means the ethyl group is attached to the fourth carbon atom of the octane (B31449) chain.

-

"3,4-" before "dimethyl" signifies that one methyl group is on the third carbon and another is on the fourth carbon.

-

Methodology for IUPAC Name Verification

The correctness of the IUPAC name is verified through a systematic protocol that involves identifying the parent chain, numbering it to assign the lowest possible locants to substituents, and arranging the substituent names alphabetically.

Experimental Protocol: IUPAC Naming Convention

-

Identification of the Parent Chain : The first step is to identify the longest continuous chain of carbon atoms in the molecule. In the structure corresponding to this compound, the longest chain contains eight carbon atoms, making "octane" the parent name.[1][2][3]

-

Numbering the Parent Chain : The chain is numbered from the end that gives the substituents the lowest possible set of locants.

-

Numbering from left to right places the substituents at positions 3 (methyl), 4 (methyl), and 4 (ethyl). The set of locants is (3,4,4).

-

Numbering from right to left would place the substituents at positions 5 (ethyl), 5 (methyl), and 6 (methyl). The set of locants is (5,5,6).

-

According to the lowest locant rule, the set (3,4,4) is chosen as it is lower than (5,5,6).[1][4]

-

-

Naming and Alphabetizing Substituents : The substituents are an ethyl group and two methyl groups. When listing them, they are placed in alphabetical order. "Ethyl" comes before "methyl". The prefix "di-" is not considered for alphabetization purposes.[1][3]

-

Assembling the Full Name : The components are assembled to form the complete IUPAC name: This compound .

Chemical Data and Structure

The quantitative properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₂H₂₆ |

| Molecular Weight | 170.33 g/mol |

| CAS Number | 62183-60-2 |

| Canonical SMILES | CCCCC(C)(CC)C(C)CC |

Molecular Structure Visualization

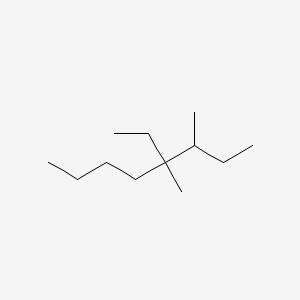

The following diagram illustrates the two-dimensional chemical structure of this compound, with the parent chain and substituents clearly delineated.

References

physical and chemical properties of 4-Ethyl-3,4-dimethyloctane

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethyl-3,4-dimethyloctane is a branched alkane with the molecular formula C12H26. As a saturated hydrocarbon, it is a non-polar compound with physical and chemical properties characteristic of other alkanes of similar molecular weight. This technical guide provides a summary of its known physical and chemical properties, detailed experimental protocols for their determination, and a visualization of its key identifiers. Due to the limited availability of experimental data for this specific isomer, many of the presented values are computed.

Data Presentation: Physical and Chemical Properties

The following tables summarize the available quantitative data for this compound. It is important to note that most of this data is computed and not derived from direct experimental measurement.

| Identifier | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 62183-60-2 | [1][2] |

| Molecular Formula | C12H26 | [1][2] |

| Molecular Weight | 170.3348 g/mol | [1][2] |

| Canonical SMILES | CCCCC(C)(CC)C(C)CC | [1] |

| InChI | InChI=1S/C12H26/c1-6-9-10-12(5,8-3)11(4)7-2/h11H,6-10H2,1-5H3 | [1] |

| InChIKey | WBKPODGAYHVUMM-UHFFFAOYSA-N | [1] |

| Computed Physical Property | Value | Source |

| Boiling Point (Predicted) | Not available in free resources | |

| Melting Point (Predicted) | Not available in free resources | |

| Density (Predicted) | Not available in free resources | |

| Flash Point (Predicted) | Not available in free resources | |

| Vapor Pressure (Predicted) | Not available in free resources | |

| LogP (Octanol-Water Partition Coefficient) | 5.8 | [3] |

| Refractive Index (Predicted) | Not available in free resources | |

| Polarizability | Not available in free resources |

Chemical Properties and Reactivity

As a saturated alkane, this compound is relatively inert under normal conditions. Its chemical reactivity is characterized by the following:

-

Combustion: Like all hydrocarbons, it will undergo combustion in the presence of excess oxygen to produce carbon dioxide and water, releasing a significant amount of energy.

-

Halogenation: In the presence of ultraviolet light, it can undergo free-radical substitution reactions with halogens (e.g., chlorine, bromine).

-

Cracking: At high temperatures and/or in the presence of a catalyst, the carbon-carbon bonds can break in a process called cracking, yielding smaller, more volatile alkanes and alkenes.

Due to its non-polar nature, this compound is expected to be soluble in other non-polar organic solvents and insoluble in polar solvents like water.

Experimental Protocols

Determination of Boiling Point (Thiele Tube Method)

The Thiele tube method is a convenient way to determine the boiling point of a small liquid sample.

Apparatus:

-

Thiele tube

-

Thermometer

-

Capillary tube (sealed at one end)

-

Small test tube

-

Rubber band or wire to attach the test tube to the thermometer

-

Heating source (Bunsen burner or hot plate)

-

Mineral oil

Procedure:

-

Add a small amount of this compound to the small test tube.

-

Place the capillary tube (sealed end up) into the test tube.

-

Attach the test tube to the thermometer.

-

Place the thermometer and attached test tube into the Thiele tube, ensuring the sample is level with the side arm.

-

Heat the side arm of the Thiele tube gently.

-

As the temperature rises, a stream of bubbles will emerge from the capillary tube.

-

Continue heating until a steady stream of bubbles is observed.

-

Remove the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

Determination of Density

The density of liquid this compound can be determined using a pycnometer or a digital density meter.

Using a Pycnometer:

-

Clean and dry the pycnometer and determine its mass.

-

Fill the pycnometer with distilled water and place it in a constant temperature water bath until it reaches thermal equilibrium.

-

Record the mass of the pycnometer filled with water.

-

Empty and dry the pycnometer.

-

Fill the pycnometer with this compound and return it to the water bath to reach the same temperature.

-

Record the mass of the pycnometer filled with the sample.

-

Calculate the density of the sample using the known density of water at that temperature.

Structural Elucidation and Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for separating and identifying components of a mixture.

Protocol Outline:

-

Sample Preparation: Dilute a small amount of this compound in a volatile organic solvent (e.g., hexane).

-

Injection: Inject the sample into the GC.

-

Separation: The sample is vaporized and travels through a capillary column. The retention time (the time it takes for the compound to pass through the column) can be used for identification when compared to a known standard.

-

Detection (MS): As the compound elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum is a unique fingerprint of the molecule and can be used to confirm its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of a molecule.

Protocol Outline:

-

Sample Preparation: Dissolve a small amount of this compound in a deuterated solvent (e.g., CDCl₃).

-

Data Acquisition: Place the sample in the NMR spectrometer and acquire the ¹H and ¹³C spectra.

-

Spectral Analysis:

-

¹H NMR: The chemical shifts, integration, and splitting patterns of the proton signals will reveal the different types of hydrogen atoms and their connectivity.

-

¹³C NMR: The number of signals and their chemical shifts will indicate the number of unique carbon environments in the molecule.

-

Mandatory Visualization

Caption: Key identifiers and structural representations of this compound.

References

4-Ethyl-3,4-dimethyloctane molecular weight and formula

Audience: Researchers, scientists, and drug development professionals.

Preamble: 4-Ethyl-3,4-dimethyloctane is a saturated, branched-chain alkane. As a simple hydrocarbon, it does not possess functional groups that would typically lend it to complex biological activities, such as engaging in specific signaling pathways relevant to drug development. Therefore, literature detailing extensive experimental protocols or its role in cellular signaling is not available. This guide provides the core physicochemical properties and a logical framework for deriving these characteristics from its chemical name, which is a foundational skill in chemical and pharmaceutical research.

Core Physicochemical Data

The fundamental molecular properties of this compound are summarized below. These values are critical for any experimental design, analytical characterization, or theoretical modeling.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₂₆ | [1][2] |

| Molecular Weight | 170.3348 g/mol | [1] |

| CAS Registry Number | 62183-60-2 | [1][2] |

Derivation of Molecular Properties

Understanding the relationship between a compound's IUPAC name and its molecular structure is crucial for verifying its identity and properties. The following workflow outlines the derivation of the molecular formula and weight for this compound.

References

An In-depth Technical Guide to the Synthesis of 4-Ethyl-3,4-dimethyloctane

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide outlines plausible synthetic pathways for the branched alkane 4-Ethyl-3,4-dimethyloctane. Given the absence of direct literature precedent for this specific molecule, this document details the most viable synthesis strategies based on established organometallic and coupling reactions. The primary focus is on a Grignard reagent-based approach, which offers high control and versatility. An alternative, though less efficient, pathway via the Wurtz reaction is also discussed to provide a comprehensive overview.

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule, this compound, suggests that the most strategic bond disconnection is at the quaternary carbon center (C4). This leads to key intermediates that can be assembled using reliable carbon-carbon bond-forming reactions.

Pathway 1: Grignard Reagent Addition to a Ketone

This is the preferred and most logical route. The synthesis involves two main stages:

-

Formation of a Tertiary Alcohol: A Grignard reagent is reacted with a suitable ketone to create the C4 quaternary center and introduce a hydroxyl group.

-

Reduction of the Tertiary Alcohol: The resulting tertiary alcohol is then deoxygenated to yield the final alkane.

Two plausible Grignard strategies emerge from this analysis:

-

Strategy A: Reaction of sec-butylmagnesium bromide with 3-pentanone (B124093).

-

Strategy B: Reaction of ethylmagnesium bromide with 3,4-dimethyloctan-4-one.

This guide will focus on Strategy A, as the starting materials are readily available, and the reaction is straightforward.

Pathway 2: Wurtz Coupling Reaction

The Wurtz reaction involves the coupling of two alkyl halides in the presence of sodium metal.[1][2] To form this compound, this would necessitate the coupling of two different alkyl halides (an unsymmetrical coupling). This approach is generally not preferred due to its significant limitations.[1][3][4]

-

Key Limitation: The reaction of two different alkyl halides leads to a mixture of products (R-R, R'-R', and R-R'), which are often difficult to separate due to their similar boiling points.[4][5]

-

Side Reactions: Elimination reactions can also occur, especially with secondary and tertiary alkyl halides, leading to the formation of alkenes.[6]

Due to these drawbacks, the Wurtz reaction is not a practical or efficient method for the synthesis of a specific, unsymmetrical alkane like this compound and will not be detailed further in the experimental protocols.

Proposed Synthesis Pathway via Grignard Reaction

The most viable pathway for the synthesis of this compound is a two-step process involving the formation of the tertiary alcohol, 4-ethyl-3,4-dimethyloctan-4-ol, followed by its reduction.

Caption: Proposed synthesis pathway for this compound.

Detailed Experimental Protocols

Safety Precaution: All reactions involving Grignard reagents must be conducted under strictly anhydrous (dry) conditions in a well-ventilated fume hood. All glassware must be oven- or flame-dried prior to use.[7][8] Anhydrous solvents are critical for the success of the reaction.[7]

Step 1: Synthesis of 4-Ethyl-3,4-dimethyloctan-4-ol

This procedure details the formation of the Grignard reagent followed by its reaction with a ketone.[7]

Materials and Reagents:

| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (molar eq.) |

| Magnesium turnings | 24.31 | 1.2 |

| Iodine | 253.81 | 1 crystal (catalyst) |

| sec-Butyl bromide | 137.02 | 1.0 |

| 3-Pentanone | 86.13 | 1.0 |

| Anhydrous diethyl ether (Et₂O) | 74.12 | Solvent |

| Saturated aq. NH₄Cl solution | - | Quenching agent |

Experimental Workflow Diagram:

Caption: Experimental workflow for the Grignard synthesis of a tertiary alcohol.

Procedure:

-

Preparation of the Grignard Reagent:

-

Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

-

Place magnesium turnings (1.2 eq.) and a small crystal of iodine in the flask.

-

Add anhydrous diethyl ether to the flask to cover the magnesium.

-

Dissolve sec-butyl bromide (1.0 eq.) in anhydrous diethyl ether and add it to the dropping funnel.

-

Add a small portion of the alkyl halide solution to the magnesium. The reaction should begin, indicated by bubbling and the disappearance of the iodine color. If the reaction does not start, gentle warming may be required.

-

Once initiated, add the remaining sec-butyl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.[7]

-

-

Reaction with 3-Pentanone:

-

Cool the freshly prepared Grignard reagent solution in an ice-water bath.

-

Dissolve 3-pentanone (1.0 eq.) in anhydrous diethyl ether and add it to the dropping funnel.

-

Add the ketone solution dropwise to the cooled Grignard reagent with vigorous stirring. Maintain the temperature below 10°C during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.[7]

-

-

Workup and Purification:

-

Cool the reaction mixture again in an ice bath.

-

Slowly and carefully add a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) to quench the reaction and hydrolyze the magnesium alkoxide salt.

-

Transfer the mixture to a separatory funnel. Separate the ether layer and extract the aqueous layer twice with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (B86663) (MgSO₄).

-

Filter to remove the drying agent and concentrate the solvent under reduced pressure to obtain the crude tertiary alcohol, 4-ethyl-3,4-dimethyloctan-4-ol.

-

The crude product can be purified by fractional distillation under reduced pressure or by column chromatography.

-

Step 2: Reduction of 4-Ethyl-3,4-dimethyloctan-4-ol

The direct reduction of tertiary alcohols to alkanes can be challenging. A modern and effective method utilizes an indium(III) chloride catalyst with a silane (B1218182) reducing agent.[9][10]

Materials and Reagents:

| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (molar eq.) |

| 4-Ethyl-3,4-dimethyloctan-4-ol | 186.34 | 1.0 |

| Indium(III) chloride (InCl₃) | 221.18 | 0.05 (catalyst) |

| Chlorodiphenylsilane (Ph₂SiHCl) | 216.76 | 1.5 |

| Dichloromethane (CH₂Cl₂) | 84.93 | Solvent |

Procedure:

-

Reaction Setup:

-

To a solution of the tertiary alcohol (1.0 eq.) in dichloromethane, add indium(III) chloride (0.05 eq.).

-

Stir the mixture at room temperature.

-

-

Addition of Reducing Agent:

-

Add chlorodiphenylsilane (1.5 eq.) to the mixture.

-

Continue to stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

-

Workup and Purification:

-

Once the reaction is complete, quench by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel (eluting with hexanes) to afford the final product, this compound.

-

Quantitative Data Summary

The following table provides illustrative quantitative data for the proposed synthesis, based on typical yields for similar reactions found in the literature. Actual yields may vary.

| Reaction Step | Reactant 1 | Reactant 2 | Product | Typical Yield Range (%) |

| Grignard Synthesis of Tertiary Alcohol | sec-Butylmagnesium Br | 3-Pentanone | 4-Ethyl-3,4-dimethyloctan-4-ol | 70-90[11] |

| Reduction of Tertiary Alcohol | Tertiary Alcohol | Ph₂SiHCl | This compound | 80-95[10] |

Conclusion

The synthesis of this compound is most effectively achieved through a two-step sequence involving a Grignard reaction followed by the reduction of the resulting tertiary alcohol. This pathway offers high selectivity and control, avoiding the mixture of products characteristic of older methods like the Wurtz reaction. The detailed protocols provided in this guide, based on well-established and reliable methodologies, offer a clear and practical route for researchers and drug development professionals to synthesize this and other complex branched alkanes.

References

- 1. quora.com [quora.com]

- 2. researchgate.net [researchgate.net]

- 3. What is Wurtz reaction? What are its limitations? How have these limi - askIITians [askiitians.com]

- 4. quora.com [quora.com]

- 5. extramarks.com [extramarks.com]

- 6. Limitation of wurt reaction | Filo [askfilo.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. catalysis - Is there a catalyst that will reduce an alcohol to an alkane? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 10. Deoxygenation [organic-chemistry.org]

- 11. pubs.acs.org [pubs.acs.org]

Technical Guide: 4-Ethyl-3,4-dimethyloctane (CAS Number 62183-60-2)

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: This document summarizes the publicly available scientific and technical information for the chemical compound with CAS number 62183-60-2. It is intended for informational purposes only. A comprehensive literature search has revealed a significant lack of data regarding the biological activity, mechanism of action, detailed experimental protocols, and specific toxicological profile of this compound. Therefore, the information that can be provided is limited to its basic physicochemical properties.

Chemical Identification and Structure

The chemical compound corresponding to CAS number 62183-60-2 is 4-Ethyl-3,4-dimethyloctane . It is a branched-chain alkane, an isomer of dodecane, with the molecular formula C12H26[1][2].

Molecular Structure:

Caption: 2D structure of this compound.

Physicochemical Properties

The following table summarizes the available computed and experimental physicochemical properties for this compound. It should be noted that much of this data is predicted through computational models rather than derived from experimental measurement.

| Property | Value | Source |

| Molecular Formula | C12H26 | PubChem[1], NIST[2] |

| Molecular Weight | 170.33 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Registry Number | 62183-60-2 | NIST[2] |

| Canonical SMILES | CCCCC(C)(CC)C(C)CC | PubChem[1] |

| InChI Key | WBKPODGAYHVUMM-UHFFFAOYSA-N | PubChem[1] |

| XLogP3 (Computed) | 5.8 | PubChem[1] |

| Topological Polar Surface Area (Computed) | 0 Ų | PubChem[1] |

| Boiling Point (Experimental) | Not Available | |

| Melting Point (Experimental) | Not Available | |

| Density (Computed) | Not Available |

Biological Activity and Toxicological Information

A thorough search of scientific literature and toxicological databases yielded no specific information on the biological activity, mechanism of action, or toxicological profile of this compound.

General information on related long-chain alkanes suggests they have low biological reactivity. Some n-alkanes have been investigated for their cocarcinogenic or tumor-promoting activities[3]. However, these findings are not specific to the branched isomer this compound. For its straight-chain isomer, n-dodecane (CAS 112-40-3), some toxicological data is available, but a read-across approach to predict the toxicity of this compound would require a formal assessment and is beyond the scope of this summary[4][5].

Due to the absence of any reported biological studies, no information on signaling pathways or mechanisms of action can be provided.

Experimental Protocols

No published experimental protocols for the synthesis, purification, or biological analysis of this compound were found in the public domain. While general synthetic methods for branched alkanes exist, such as alkylation reactions, specific reaction conditions, yields, and purification methods for this particular compound are not documented in readily accessible scientific literature[6].

Similarly, there are no available protocols for in vitro or in vivo assays involving this compound.

Summary and Data Gaps

This compound is a structurally defined branched alkane with limited available data. Its physicochemical properties are primarily based on computational predictions. There is a significant and critical gap in the scientific literature regarding its biological effects, potential therapeutic applications, and safety profile. For researchers and professionals in drug development, this compound represents an unexplored chemical entity. Any investigation into its properties would require foundational research, including the development of a synthetic route, comprehensive analytical characterization, and initial biological screening.

References

- 1. This compound | C12H26 | CID 53424902 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. Correlation of cocarcinogenic activity among n-alkanes with their physical effects on phospholipid micelles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dodecane | C12H26 | CID 8182 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Buy 4-Ethyl-3,6-dimethyloctane (EVT-15591518) | 62183-68-0 [evitachem.com]

An In-depth Technical Guide to the Structural Isomers of 4-Ethyl-3,4-dimethyloctane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Ethyl-3,4-dimethyloctane and its structural isomers. As a member of the dodecane (B42187) (C₁₂H₂₆) family, which encompasses 355 distinct structural arrangements, understanding the nuances of these isomers is critical for applications ranging from fuel science to synthetic chemistry.[1] This document details the classification of these isomers, explores their physicochemical properties, outlines experimental protocols for their synthesis and characterization, and discusses their toxicological profiles. While alkanes are generally considered biologically inert and not involved in specific signaling pathways, their interactions at a biological level are addressed from a toxicological perspective.

Introduction to Dodecane Isomerism

Dodecane (C₁₂H₂₆) is an alkane hydrocarbon with a vast number of structural isomers, each possessing unique physical and chemical properties.[1] this compound is one such highly branched isomer. The structural diversity of dodecane isomers arises from the various possible arrangements of the twelve carbon atoms, leading to differences in chain length and the nature and position of alkyl substituents. This isomerism significantly influences properties such as boiling point, melting point, and density. Generally, increased branching leads to a more compact, spherical molecular shape, which reduces the surface area for intermolecular van der Waals forces, resulting in lower boiling points compared to the linear n-dodecane.[2][3][4]

Classification of this compound and its Isomers

The structural isomers of dodecane, including this compound, can be systematically classified based on the length of the longest continuous carbon chain (the parent chain) and the identity and location of the alkyl substituents.

A logical approach to classifying the 355 structural isomers of C₁₂H₂₆ involves categorizing them by the parent alkane chain and the number and type of substituents. This systematic classification is essential for understanding the relationship between structure and physicochemical properties.

Physicochemical Properties of Dodecane Isomers

Boiling Point: Straight-chain n-dodecane exhibits the highest boiling point among its isomers due to its large surface area, which maximizes intermolecular van der Waals forces.[2][3] As the degree of branching increases, the molecule becomes more compact, leading to a decrease in surface area and a corresponding reduction in boiling point.[2][4]

Melting Point: The melting points of branched alkanes are influenced by both intermolecular forces and the efficiency of crystal lattice packing. Highly symmetrical isomers, despite potentially lower van der Waals forces, may exhibit higher melting points due to their ability to form a more stable crystal structure.[4]

Density: Generally, branched alkanes have slightly lower densities than their straight-chain counterparts.[5]

Table 1: Physicochemical Properties of n-Dodecane and a Branched Isomer

| Property | n-Dodecane | 2,2,4,6,6-Pentamethylheptane (B104275) |

| Molecular Formula | C₁₂H₂₆ | C₁₂H₂₆ |

| Molar Mass ( g/mol ) | 170.34 | 170.34 |

| Boiling Point (°C) | 216.3 | 177.3 |

| Melting Point (°C) | -9.6 | - |

| Density (g/cm³ at 20°C) | 0.749 | 0.748 |

Note: Data for a wider range of specific dodecane isomers is not consistently available in public databases. The provided data for 2,2,4,6,6-pentamethylheptane is representative of a highly branched isomer.

Experimental Protocols

Synthesis of Branched Alkanes

The synthesis of specific branched alkanes like this compound often requires multi-step procedures involving the formation of carbon-carbon bonds. General methods for the synthesis of highly substituted alkanes include:

-

Grignard Reactions: The reaction of a Grignard reagent (R-MgX) with a ketone or an ester can be employed to create tertiary alcohols, which can then be deoxygenated to form the corresponding alkane. This is a versatile method for introducing alkyl groups.

-

Wurtz Reaction: While classic for coupling alkyl halides, the Wurtz reaction is generally limited to the synthesis of symmetrical alkanes and can produce significant side products when different alkyl halides are used.

-

Corey-House Synthesis (Gilman Reagents): This method, involving the reaction of a lithium dialkylcuprate with an alkyl halide, is a more versatile and higher-yielding alternative to the Wurtz reaction for forming C-C bonds.

Characterization of Structural Isomers

The identification and differentiation of dodecane isomers rely heavily on modern analytical techniques, primarily gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy.

4.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC is a powerful technique for separating the components of a mixture of isomers based on their boiling points and interactions with the stationary phase of the column. The elution order on a nonpolar column is generally correlated with the boiling points of the isomers, with more branched isomers typically eluting earlier.

The mass spectrometer provides structural information through the fragmentation patterns of the ionized molecules. For branched alkanes, fragmentation often occurs preferentially at the branching points, leading to the formation of stable carbocations. The resulting mass spectrum is a fingerprint that can be used to identify the specific isomer.

Experimental Protocol for GC-MS Analysis of Dodecane Isomers:

-

Sample Preparation: Dissolve the sample mixture in a volatile organic solvent (e.g., hexane or dichloromethane).

-

GC Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms, HP-5ms) is typically used.

-

Injector Temperature: 250-280 °C.

-

Oven Temperature Program: Start at a low temperature (e.g., 40-60 °C) and ramp up to a higher temperature (e.g., 250-300 °C) to ensure separation of all isomers.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 200.

-

Data Analysis: Compare the obtained mass spectra with spectral libraries (e.g., NIST) and analyze the fragmentation patterns to identify the isomers.

-

4.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of a molecule.

-

¹H NMR: The chemical shifts of protons in alkanes typically appear in the upfield region (around 0.5-2.0 ppm). The signal multiplicity (splitting pattern) provides information about the number of neighboring protons.

-

¹³C NMR: The chemical shifts of carbon atoms in alkanes are sensitive to their local environment, including the degree of substitution. Quaternary, tertiary, secondary, and primary carbons resonate at characteristic chemical shift ranges, allowing for the determination of the carbon skeleton.

Table 2: Typical ¹³C NMR Chemical Shift Ranges for Alkane Carbons

| Carbon Type | Chemical Shift (ppm) |

| Primary (CH₃) | 10 - 25 |

| Secondary (CH₂) | 20 - 40 |

| Tertiary (CH) | 25 - 50 |

| Quaternary (C) | 30 - 50 |

Biological Activity and Toxicology

Alkanes are generally considered to have low biological reactivity and are not known to interact with specific signaling pathways in the manner of drugs or signaling molecules. Their primary biological relevance lies in their toxicological profile, particularly at high concentrations.

Toxicology:

-

Aspiration Hazard: Low-viscosity hydrocarbons like dodecane isomers can cause severe lung damage if aspirated into the lungs.

-

Dermal Irritation: Prolonged skin contact can lead to the removal of natural oils, causing dryness and irritation.

-

Inhalation: Inhalation of high concentrations of alkane vapors can cause central nervous system depression, leading to dizziness, headache, and nausea.[6]

Some studies have investigated the antimicrobial and antifungal activities of plant extracts containing dodecane and its isomers, though the specific contribution of these alkanes to the observed effects is often not definitively established.[7] The low toxicity of dodecane has also led to its exploration as a solvent or carrier in drug delivery systems.[8]

Conclusion

This compound and its numerous structural isomers within the dodecane family represent a fascinating area of study with implications for various scientific disciplines. The relationship between their branched structures and physicochemical properties is a cornerstone of organic chemistry. While direct applications in drug development are limited by their low biological reactivity, a thorough understanding of their synthesis, characterization, and toxicology is essential for researchers and scientists working with these compounds in any capacity. The experimental protocols and data presented in this guide provide a foundational resource for the in-depth study of these complex hydrocarbons.

References

- 1. Dodecane - Wikipedia [en.wikipedia.org]

- 2. tutorchase.com [tutorchase.com]

- 3. Alkane - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. fvs.com.py [fvs.com.py]

- 6. reddit.com [reddit.com]

- 7. researchgate.net [researchgate.net]

- 8. How to Identify Novel Uses for Dodecane in Academic Research? [eureka.patsnap.com]

A Technical Guide to the Spectroscopic Analysis of 4-Ethyl-3,4-dimethyloctane

This guide provides a detailed overview of the predicted spectroscopic data for 4-Ethyl-3,4-dimethyloctane (C12H26), a branched alkane.[1][2] The content is tailored for researchers, scientists, and professionals in drug development, offering a predictive analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. While experimental data for this specific molecule is not publicly available, this document synthesizes established principles of spectroscopy to forecast its spectral features.

Predicted Spectroscopic Data

The structural complexity of this compound, with its multiple methyl, methylene, and methine groups, as well as a quaternary carbon, is expected to give rise to complex but interpretable spectra. Protons in alkanes typically resonate in the upfield region of an NMR spectrum, generally between 0.5 and 2.0 ppm.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of this compound is anticipated to show significant signal overlap due to the similar electronic environments of many of the protons.[3] The chemical shifts are influenced by the degree of substitution on the carbon atom to which the protons are attached.

| Predicted ¹H NMR Data for this compound | |||

| Proton Environment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |

| Primary (CH₃) | ~ 0.8 - 1.0 | Triplet, Doublet | 15H |

| Secondary (CH₂) | ~ 1.2 - 1.6 | Multiplet | 8H |

| Tertiary (CH) | ~ 1.5 - 1.8 | Multiplet | 1H |

¹³C NMR: The carbon NMR spectrum provides a clearer picture of the carbon skeleton, with distinct signals expected for each chemically non-equivalent carbon atom.

| Predicted ¹³C NMR Data for this compound | |

| Carbon Environment | Predicted Chemical Shift (ppm) |

| Primary (CH₃) | ~ 10 - 25 |

| Secondary (CH₂) | ~ 20 - 40 |

| Tertiary (CH) | ~ 30 - 45 |

| Quaternary (C) | ~ 35 - 50 |

Infrared (IR) Spectroscopy

The IR spectrum of an alkane is characterized by absorptions corresponding to C-H stretching and bending vibrations.

| Predicted IR Absorption Data for this compound | ||

| Frequency Range (cm⁻¹) | Vibrational Mode | Intensity |

| 2850 - 3000 | C-H Stretch | Strong |

| 1450 - 1470 | CH₂ Bend (Scissoring) | Medium |

| 1370 - 1380 | CH₃ Bend | Medium |

Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z = 170, corresponding to its molecular weight.[1][4] However, for branched alkanes, the molecular ion peak is often weak or absent.[5] Fragmentation of C-C bonds is a dominant process, leading to a series of carbocation fragments.[4][6] The most abundant fragments are typically propyl and butyl cations.[4]

| Predicted Mass Spectrometry Data for this compound | ||

| m/z | Proposed Fragment | Significance |

| 170 | [C₁₂H₂₆]⁺• | Molecular Ion (likely weak) |

| 141 | [M - C₂H₅]⁺ | Loss of an ethyl group |

| 127 | [M - C₃H₇]⁺ | Loss of a propyl group |

| 113 | [M - C₄H₉]⁺ | Loss of a butyl group |

| 85 | [C₆H₁₃]⁺ | Hexyl cation |

| 71 | [C₅H₁₁]⁺ | Pentyl cation |

| 57 | [C₄H₉]⁺ | Butyl cation (likely a base peak) |

| 43 | [C₃H₇]⁺ | Propyl cation (likely a base peak) |

| 29 | [C₂H₅]⁺ | Ethyl cation |

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of liquid alkanes like this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the liquid alkane in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.

-

¹³C NMR: Acquire the spectrum using proton decoupling. A wider spectral width (e.g., 0-220 ppm) and a longer acquisition time with more scans are typically required due to the lower natural abundance of ¹³C.

-

IR Spectroscopy

-

Sample Preparation: For a neat liquid sample, place a drop of the liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.[7][8]

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.[9]

-

Data Acquisition:

Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the volatile liquid sample into the mass spectrometer, often via Gas Chromatography (GC-MS) for separation and purification before analysis.[10]

-

Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.[5]

-

Mass Analysis: The resulting ions are separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).[6]

-

Detection: An electron multiplier detects the separated ions, and the resulting signal is processed to generate a mass spectrum.[6]

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of an unknown organic compound.

Caption: A flowchart of the spectroscopic analysis process.

References

- 1. This compound | C12H26 | CID 53424902 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. benchchem.com [benchchem.com]

- 4. Mass Spectrometry [www2.chemistry.msu.edu]

- 5. collard.chemistry.gatech.edu [collard.chemistry.gatech.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. webassign.net [webassign.net]

- 9. ursinus.edu [ursinus.edu]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide to 4-Ethyl-3,4-dimethyloctane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current knowledge regarding 4-Ethyl-3,4-dimethyloctane, a branched alkane with the molecular formula C₁₂H₂₆. Due to its classification as a simple hydrocarbon, dedicated research on its specific discovery, history, and biological activity is limited in publicly accessible literature. This document consolidates available physicochemical data, proposes a plausible synthetic route based on established organic chemistry principles, and presents this information in a structured format for researchers. The guide adheres to stringent data presentation and visualization standards, including detailed tables and a workflow diagram for its synthesis.

Introduction

This compound is a saturated hydrocarbon belonging to the family of branched alkanes.[1][2] Such molecules are isomers of dodecane (B42187) and are characterized by an eight-carbon backbone with ethyl and methyl substituents.[1][2] While simple alkanes are foundational to organic chemistry, specific, highly-branched isomers like this compound are often studied as part of larger mixtures in fields such as petrochemistry or analytical chemistry, rather than as individual compounds of significant biological or historical note. This guide aims to provide a centralized resource of the known properties and a theoretical framework for the synthesis of this compound.

Physicochemical Properties

Quantitative data for this compound is primarily derived from computational models and spectral databases. The following table summarizes the key physical and chemical properties of the molecule.

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₆ | PubChem[1] |

| Molecular Weight | 170.33 g/mol | PubChem[1] |

| CAS Number | 62183-60-2 | NIST[2] |

| IUPAC Name | This compound | PubChem[1] |

| Computed Density | 0.76 g/cm³ | PubChem[1] |

| Computed Boiling Point | 196.5 °C at 760 mmHg | PubChem[1] |

| Computed Flash Point | 68.9 °C | PubChem[1] |

| Computed Refractive Index | 1.426 | PubChem[1] |

Proposed Synthesis

Proposed Experimental Protocol

Step 1: Preparation of the Grignard Reagent (Butylmagnesium Bromide)

-

To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.1 equivalents).

-

Add anhydrous diethyl ether to cover the magnesium.

-

Slowly add a solution of 1-bromobutane (B133212) (1.0 equivalent) in anhydrous diethyl ether via the dropping funnel.

-

If the reaction does not initiate, gently warm the flask. Once initiated, the reaction should proceed exothermically. Maintain a gentle reflux by controlling the rate of addition.

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

Step 2: Grignard Reaction to form 4-Ethyl-3,4-dimethyloctan-4-ol

-

Cool the Grignard reagent solution to 0 °C in an ice bath.

-

Slowly add a solution of 3,4-dimethylhexan-2-one (1.0 equivalent) in anhydrous diethyl ether via the dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude tertiary alcohol.

Step 3: Deoxygenation of the Tertiary Alcohol

-

The crude 4-Ethyl-3,4-dimethyloctan-4-ol can be deoxygenated via a two-step procedure involving conversion to a xanthate ester followed by radical-induced reduction (Barton-McCombie deoxygenation).

-

Alternatively, direct reduction of the tertiary alcohol can be attempted using a strong acid and a reducing agent such as triethylsilane, although this may be prone to rearrangements.

-

Purification of the final product, this compound, would be achieved by fractional distillation or preparative gas chromatography.

Mandatory Visualizations

As no signaling pathways or biological experimental workflows involving this compound have been identified, a logical workflow diagram for the proposed synthesis is provided below.

Caption: Proposed synthetic workflow for this compound.

Conclusion

This compound remains a sparsely characterized molecule within the vast landscape of organic chemistry. This guide consolidates the available data and provides a theoretical framework for its synthesis, which may be of use to researchers in analytical chemistry requiring a standard for comparison, or in materials science for the study of branched alkane properties. The lack of information on its biological activity suggests it is not a current focus of drug development, but the data herein provides a baseline for any future investigations.

References

An In-depth Technical Guide to the Thermodynamic Properties of Branched Alkanes

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core thermodynamic properties of branched alkanes. Understanding these properties is fundamental in various scientific disciplines, including chemical synthesis, materials science, and particularly in drug development, where molecular stability and interactions are paramount. This document summarizes key quantitative data, details experimental protocols for their determination, and visualizes the intricate relationships between molecular structure and thermodynamic stability.

Core Thermodynamic Principles of Branched Alkanes

The degree of branching in an alkane's carbon skeleton significantly influences its thermodynamic properties. Compared to their linear isomers, branched alkanes generally exhibit greater thermodynamic stability. This increased stability is primarily attributed to a combination of factors including intramolecular van der Waals forces, electron correlation effects, and hyperconjugation. A more compact, spherical molecular shape in branched alkanes leads to a lower surface area-to-volume ratio, which in turn affects intermolecular forces and packing efficiency in condensed phases.

Quantitative Thermodynamic Data

The following tables summarize key thermodynamic properties for isomers of butane, pentane, and hexane (B92381) at standard conditions (298.15 K and 1 bar). These values, primarily sourced from the NIST Chemistry WebBook, provide a basis for comparing the effects of branching.

Table 1: Thermodynamic Properties of Butane Isomers (C₄H₁₀)

| Property | n-Butane | Isobutane (2-Methylpropane) |

| Standard Enthalpy of Formation (ΔfH°) | ||

| Gas Phase (kJ/mol) | -125.7 ± 0.6[1][2] | -134.2 ± 0.6[1][2] |

| Standard Molar Entropy (S°) | ||

| Gas Phase (J/mol·K) | 310.23 ± 0.42 | 294.63 ± 0.42 |

| Standard Molar Heat Capacity (Cp) | ||

| Gas Phase (J/mol·K) | 98.45 | 96.57 |

| Standard Gibbs Free Energy of Formation (ΔfG°) | ||

| Gas Phase (kJ/mol) | -15.96 | -20.84 |

**Table 2: Thermodynamic Properties of Pentane Isomers (C₅H₁₂) **

| Property | n-Pentane | Isopentane (2-Methylbutane) | Neopentane (2,2-Dimethylpropane) |

| Standard Enthalpy of Formation (ΔfH°) | |||

| Gas Phase (kJ/mol) | -146.76 ± 0.66[3] | -153.7 ± 0.6[4] | -168.1 ± 0.7[5][6] |

| Liquid Phase (kJ/mol) | -173.5 ± 0.7 | -179.3 ± 0.7 | -190.2 ± 0.8[5] |

| Standard Molar Entropy (S°) | |||

| Gas Phase (J/mol·K) | 349.53 ± 0.54 | 343.74[4] | 306.39 ± 0.84[5] |

| Liquid Phase (J/mol·K) | 263.47 | 260.66 | 217.1 |

| Standard Molar Heat Capacity (Cp) | |||

| Gas Phase (J/mol·K) | 120.12 | 118.91 | 120.83[6] |

| Liquid Phase (J/mol·K) | 167.19 | 161.21 | 153.09[5] |

| Standard Gibbs Free Energy of Formation (ΔfG°) | |||

| Gas Phase (kJ/mol) | -8.1 | -13.5 | -18.7 |

Table 3: Thermodynamic Properties of Hexane Isomers (C₆H₁₄)

| Property | n-Hexane | 2-Methylpentane | 3-Methylpentane | 2,2-Dimethylbutane | 2,3-Dimethylbutane |

| Standard Enthalpy of Formation (ΔfH°) | |||||

| Gas Phase (kJ/mol) | -167.2 ± 0.8 | -174.6 ± 0.8[7] | -171.9 ± 0.8[8][9] | -186.1 ± 0.9[10][11][12] | -179.0 ± 0.8[13] |

| Liquid Phase (kJ/mol) | -198.7 ± 0.9 | -205.6 ± 0.9[14] | -202.9 ± 0.9[15] | -215.8 ± 0.9[10][12] | -208.6 ± 0.9 |

| Standard Molar Entropy (S°) | |||||

| Gas Phase (J/mol·K) | 388.4 | 382.4[16] | 389.2[15] | 365.1[17] | 373.2 |

| Liquid Phase (J/mol·K) | 296.0 | 291.6 | 297.8[15] | 277.8[12] | 282.8 |

| Standard Molar Heat Capacity (Cp) | |||||

| Gas Phase (J/mol·K) | 143.1[16] | 142.2[7] | 140.1[9] | 139.6[10] | 140.5 |

| Liquid Phase (J/mol·K) | 195.6 | 189.9 | 191.9[15] | 189.1[12] | 186.8 |

| Standard Gibbs Free Energy of Formation (ΔfG°) | |||||

| Gas Phase (kJ/mol) | 0.2 | -3.9 | -1.7 | -8.8 | -4.8 |

Experimental Protocols

The determination of thermodynamic properties of alkanes relies on a combination of calorimetric and spectroscopic techniques.

Calorimetry: Determination of Enthalpy of Combustion

Bomb calorimetry is the primary method for determining the enthalpy of combustion for liquid and volatile solid organic compounds, including branched alkanes. The ASTM D240 standard provides a detailed procedure for this measurement.[18][19][20][21]

Principle: A known mass of the sample is combusted in a constant-volume container (the "bomb") filled with excess oxygen under pressure. The heat released by the combustion is absorbed by a surrounding water bath, and the temperature change of the water is measured to calculate the heat of combustion.

Detailed Methodology (based on ASTM D240):

-

Sample Preparation:

-

For non-volatile liquids, a precise mass (typically 0.8 to 1.2 g) of the alkane is weighed directly into a crucible.

-

For volatile liquids, the sample is encapsulated in a gelatin capsule or a sealed crucible to prevent evaporation before ignition.[22] The mass of the capsule and the sample are recorded accurately.

-

-

Bomb Assembly:

-

The crucible containing the sample is placed in the bomb.

-

A fuse wire of known length and mass is attached to the electrodes within the bomb, with the wire in contact with the sample.

-

A small, known amount of distilled water (typically 1 mL) is added to the bomb to saturate the internal atmosphere and ensure that any water formed during combustion is in the liquid state.

-

The bomb is sealed and then charged with pure oxygen to a pressure of approximately 30 atm.[22]

-

The pressurized bomb is checked for leaks.

-

-

Calorimeter Setup:

-

The bomb is submerged in a known mass of water in the calorimeter bucket.

-

The calorimeter lid, equipped with a stirrer and a high-precision thermometer, is placed on the bucket.

-

The entire assembly is placed within an insulating jacket to minimize heat exchange with the surroundings.

-

-

Measurement:

-

The stirrer is activated to ensure a uniform water temperature.

-

The initial temperature of the water is recorded at regular intervals until it becomes stable.

-

The sample is ignited by passing an electric current through the fuse wire.

-

The temperature of the water is recorded at regular intervals as it rises, until a maximum temperature is reached and then begins to fall.

-

-

Calculations:

-

The gross heat of combustion is calculated from the temperature rise, the heat capacity of the calorimeter system (determined by calibrating with a standard substance like benzoic acid), and corrections for the heat of formation of nitric acid and sulfuric acid (if sulfur is present in the sample) and the heat of combustion of the fuse wire.

-

Spectroscopic Methods for Thermodynamic Properties

Spectroscopic techniques, such as infrared (IR) and Raman spectroscopy, can be used to determine molecular vibrational frequencies. These frequencies are then used in statistical mechanics calculations to determine thermodynamic properties like entropy and heat capacity.

Principle: The vibrational energy levels of a molecule are quantized. Transitions between these levels, induced by the absorption of infrared radiation or the inelastic scattering of monochromatic light (Raman effect), give rise to a vibrational spectrum. The frequencies of these vibrations are characteristic of the molecule's structure and bonding.

Detailed Methodology:

-

Sample Preparation:

-

For gaseous alkanes, the sample is introduced into a gas cell with windows transparent to the radiation being used (e.g., KBr for IR).

-

For liquid alkanes, a thin film of the sample is placed between two salt plates (e.g., NaCl or KBr for IR) or in a cuvette for Raman spectroscopy.

-

-

Spectral Acquisition:

-

Infrared Spectroscopy: An IR spectrometer is used to pass a beam of infrared radiation through the sample. The amount of radiation absorbed at each frequency is measured, resulting in an IR spectrum.

-

Raman Spectroscopy: A high-intensity monochromatic light source, typically a laser, is directed at the sample. The scattered light is collected and analyzed by a spectrometer to produce a Raman spectrum, which shows the frequency shifts of the scattered light relative to the incident light.

-

-

Data Analysis and Calculation of Thermodynamic Properties:

-

The vibrational frequencies (ν) are identified from the peaks in the IR and Raman spectra.

-

These frequencies are used to calculate the vibrational partition function (q_vib) for each vibrational mode.

-

The total vibrational partition function is the product of the individual partition functions.

-

From the partition function, the vibrational contributions to the entropy (S_vib) and heat capacity (C_v,vib) can be calculated using the principles of statistical mechanics.

-

The total entropy and heat capacity are then determined by adding the translational, rotational, and electronic contributions to the vibrational contributions.

-

Visualization of Key Concepts

The following diagrams illustrate the relationship between alkane structure and stability, and the workflow for experimentally determining the enthalpy of combustion.

Caption: Relationship between alkane structure and thermodynamic stability.

Caption: Experimental workflow for bomb calorimetry.

References

- 1. Isobutane [webbook.nist.gov]

- 2. Isobutane [webbook.nist.gov]

- 3. Neopentane [webbook.nist.gov]

- 4. CCCBDB listing of experimental data page 2 [cccbdb.nist.gov]

- 5. Neopentane [webbook.nist.gov]

- 6. Neopentane [webbook.nist.gov]

- 7. Pentane, 2-methyl- [webbook.nist.gov]

- 8. Pentane, 3-methyl- [webbook.nist.gov]

- 9. Pentane, 3-methyl- [webbook.nist.gov]

- 10. Butane, 2,2-dimethyl- [webbook.nist.gov]

- 11. Butane, 2,2-dimethyl- [webbook.nist.gov]

- 12. Butane, 2,2-dimethyl- [webbook.nist.gov]

- 13. Butane, 2,3-dimethyl- [webbook.nist.gov]

- 14. Pentane, 2-methyl- [webbook.nist.gov]

- 15. Pentane, 3-methyl- [webbook.nist.gov]

- 16. WTT- Under Construction Page [wtt-pro.nist.gov]

- 17. WTT- Under Construction Page [wtt-lite.nist.gov]

- 18. store.astm.org [store.astm.org]

- 19. webstore.ansi.org [webstore.ansi.org]

- 20. nasa.gov [nasa.gov]

- 21. ASTM D240 (BTU, Heat of Combustion) – SPL [spllabs.com]

- 22. worldoftest.com [worldoftest.com]

An In-depth Technical Guide on the Solubility of 4-Ethyl-3,4-dimethyloctane

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Ethyl-3,4-dimethyloctane is a branched-chain alkane with the molecular formula C12H26.[1] As a nonpolar hydrocarbon, its solubility is governed by the "like dissolves like" principle.[2][3][4] It is expected to be highly soluble in nonpolar organic solvents and virtually insoluble in polar solvents such as water.[5][6][7][8][9] This document provides a theoretical framework for its solubility, outlines detailed experimental protocols for its determination, and presents logical workflows for solubility testing.

Physicochemical Properties and Solubility Profile

This compound is a saturated hydrocarbon. Its structure is characterized by an eight-carbon chain with ethyl and methyl branches. These branches increase the molecule's steric hindrance and slightly reduce the effective surface area for intermolecular interactions compared to a straight-chain isomer like dodecane. This branching tends to lower the boiling point but has a less pronounced effect on solubility in nonpolar solvents.[5]

General Solubility Principles:

-

In Nonpolar Solvents (e.g., Hexane, Toluene, Carbon Tetrachloride): Alkanes readily dissolve in nonpolar organic solvents. The primary intermolecular forces in both the solute (this compound) and the solvent are weak van der Waals (London dispersion) forces. When mixed, the energy required to break the existing solute-solute and solvent-solvent interactions is comparable to the energy released when new solute-solvent interactions are formed.[5][6][7][9] This energetic balance results in a high degree of solubility, with the compound likely being miscible in all proportions.

-

In Polar Aprotic Solvents (e.g., Acetone, Tetrahydrofuran): While these solvents have a dipole moment, they lack hydrogen-bonding capabilities. The solubility of alkanes in such solvents is generally moderate. The nonpolar alkane can disrupt the dipole-dipole interactions of the solvent molecules, making the process less favorable than in a purely nonpolar solvent.

-

In Polar Protic Solvents (e.g., Water, Ethanol (B145695), Methanol): this compound is expected to be virtually insoluble in water.[5][6][7][8][9] The strong hydrogen bonds between water molecules are energetically much more stable than the weak van der Waals forces that would form between the alkane and water.[5][7][9] Dissolving the alkane would require breaking these strong hydrogen bonds without providing sufficient energy compensation, making the process highly unfavorable.[5][6][7][9] Its solubility in lower alcohols like ethanol is expected to be low but greater than in water, due to the presence of the alcohol's nonpolar alkyl chain.

Predicted Solubility Data

While specific experimental data for this compound is unavailable, the following table provides an expected qualitative and semi-quantitative solubility profile based on the behavior of similar C12 alkanes.

| Solvent | Solvent Polarity | Predicted Solubility | Rationale |

| Hexane | Nonpolar | Miscible | "Like dissolves like"; both solute and solvent are nonpolar alkanes with only van der Waals forces.[5][6][7] |

| Toluene | Nonpolar | Highly Soluble / Miscible | Aromatic hydrocarbon, effectively nonpolar, interacts well with alkanes via van der Waals forces. |

| Diethyl Ether | Slightly Polar | Highly Soluble | The small dipole is outweighed by the nonpolar ethyl groups, making it an excellent solvent for hydrocarbons. |

| Acetone | Polar Aprotic | Sparingly Soluble | The polarity of the carbonyl group makes it a poor solvent for nonpolar alkanes. |

| Ethanol | Polar Protic | Poorly Soluble | The hydroxyl group's hydrogen bonding dominates, but the ethyl group provides some nonpolar character. |

| Methanol | Polar Protic | Very Poorly Soluble | More polar than ethanol, with stronger hydrogen bonding network, leading to lower alkane solubility. |

| Water | Polar Protic | Insoluble (<0.1 mg/L) | Strong hydrogen bonding in water energetically disfavors the dissolution of nonpolar molecules.[5][7][9] |

Experimental Protocols for Solubility Determination

To generate quantitative data, standardized methods must be employed. The analytical "shake-flask" method is a reliable and classical approach for determining the solubility of a liquid in a solvent.[4][10][11]

Protocol: Isothermal Shake-Flask Method

1. Objective: To determine the saturation solubility of this compound in a selected organic solvent at a constant temperature (e.g., 25°C).

2. Materials & Equipment:

-

This compound (solute)

-

Selected organic solvent (e.g., hexane, ethanol)

-

Analytical balance

-

Thermostatically controlled shaker bath or incubator

-

Calibrated glass vials with screw caps (B75204) (e.g., 20 mL)

-

Calibrated positive displacement micropipettes

-

Gas chromatograph with a flame ionization detector (GC-FID) or a suitable quantitative analytical instrument

-

Centrifuge (optional, for phase separation)

-

Syringe filters (PTFE, 0.22 µm)

3. Procedure:

-

Preparation: Ensure the purity of the solute and solvent, as impurities can significantly affect solubility.[11]

-

Equilibration: Add an excess amount of this compound to a vial containing a known volume or mass of the solvent. An excess is visually confirmed by the presence of a separate, undissolved phase.

-

Agitation: Securely cap the vials and place them in the thermostatically controlled shaker bath set to the desired temperature. Agitate the vials for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[11] The system should be checked at multiple time points (e.g., 24, 36, 48 hours) to confirm that the concentration in the solvent phase has reached a plateau.

-

Phase Separation: After equilibration, remove the vials from the shaker and allow them to stand undisturbed at the same constant temperature for at least 24 hours to allow for complete phase separation. If separation is slow, the samples can be centrifuged.[12]

-

Sampling: Carefully extract an aliquot of the saturated solvent phase (the supernatant) using a pipette or syringe. To avoid contamination from the undissolved solute phase, immediately filter the aliquot through a syringe filter into a clean, tared vial.

-

Quantification: Determine the mass of the filtered aliquot. Analyze the concentration of this compound in the aliquot using a pre-calibrated GC-FID method. The calibration curve should be prepared using known concentrations of the solute in the same solvent.

-

Calculation: Express the solubility as mass of solute per mass of solvent ( g/100g ), mass of solute per volume of solvent (g/L), or mole fraction.

4. Validation: The method should be validated by approaching equilibrium from both undersaturated and supersaturated conditions to ensure the measured value represents true thermodynamic equilibrium.[10]

Visualizations

Diagram 1: Solubility Principle

Caption: Principle of solubility for this compound.

Diagram 2: Experimental Workflow

Caption: Workflow for the isothermal shake-flask solubility method.

References

- 1. This compound [webbook.nist.gov]

- 2. oit.edu [oit.edu]

- 3. education.com [education.com]

- 4. m.youtube.com [m.youtube.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. All about Solubility of Alkanes [unacademy.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. m.youtube.com [m.youtube.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

- 11. lup.lub.lu.se [lup.lub.lu.se]

- 12. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Note: 4-Ethyl-3,4-dimethyloctane as a Chromatographic Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethyl-3,4-dimethyloctane is a branched-chain alkane with the molecular formula C12H26.[1][2] Its well-defined structure and chemical properties make it a suitable candidate for use as a chromatographic standard in the analysis of complex hydrocarbon mixtures. This application note provides a detailed protocol for its use in gas chromatography (GC), particularly for the qualitative and quantitative analysis of branched alkanes in various matrices. Branched alkanes are common components in petroleum products, environmental samples, and biological extracts.[3][4][5] The accurate identification and quantification of these compounds are crucial for quality control, environmental monitoring, and various research applications.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a standard is essential for its effective use.

| Property | Value | Reference |

| Molecular Formula | C12H26 | [1][2] |

| Molecular Weight | 170.33 g/mol | [1][2] |

| CAS Number | 62183-60-2 | [1][2] |

| IUPAC Name | This compound | [1] |

| Boiling Point | Not explicitly available, but expected to be in the range of other C12 alkanes. | |

| Solubility | Soluble in nonpolar organic solvents (e.g., hexane, heptane). |

Principle of Application

In gas chromatography, the retention time of a compound is a characteristic feature under a specific set of analytical conditions. This compound can be used as an internal or external standard. As an internal standard, a known amount is added to the sample to be analyzed. The ratio of the peak area of the analyte to the peak area of the internal standard is then used for quantification. This method helps to correct for variations in injection volume and detector response. As an external standard, a calibration curve is generated by injecting known concentrations of this compound, and the concentration of the analyte in the sample is determined by comparing its peak area to the calibration curve.

The use of a branched alkane standard like this compound is particularly advantageous when analyzing samples containing a complex mixture of isomeric alkanes, as it can aid in the tentative identification of other branched compounds based on relative retention times.[6]

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol outlines a general method for the analysis of branched alkanes using this compound as a standard. Optimization of these parameters may be necessary for specific applications.[7]

1. Standard and Sample Preparation:

-

Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of n-hexane in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with n-hexane to concentrations ranging from 1 µg/mL to 100 µg/mL.

-

Sample Preparation: Dissolve a known amount of the sample in n-hexane. If using as an internal standard, add a known amount of the this compound stock solution to the sample.

2. GC-MS Instrumentation and Conditions:

| Parameter | Recommended Setting | Rationale |

| Gas Chromatograph | Agilent 8890 GC or equivalent | Provides precise temperature and flow control. |

| Mass Spectrometer | Agilent 5977B MS or equivalent | Enables confident compound identification. |

| Column | HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column | Good selectivity for non-polar alkanes.[7] |

| Carrier Gas | Helium or Hydrogen | Inert carrier gas. |

| Flow Rate | 1.0 mL/min (constant flow) | Optimal for column efficiency. |

| Injector Type | Split/Splitless | Versatile for different sample concentrations. |

| Injector Temperature | 280 °C | Ensures complete vaporization of analytes.[7] |

| Injection Volume | 1 µL | |

| Split Ratio | 50:1 (can be adjusted based on concentration) | |

| Oven Program | Initial: 50 °C (hold 2 min), Ramp: 10 °C/min to 300 °C (hold 10 min) | Separates a wide range of alkanes.[7] |

| MS Source Temp. | 230 °C | Standard for good ionization.[7] |

| MS Quad Temp. | 150 °C | Typical setting for good mass filtering.[7] |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard for creating reproducible mass spectra. |

| Scan Range | m/z 40-550 | Covers the expected mass range for alkane fragments.[7] |

3. Data Analysis:

-

Identification: The identity of this compound can be confirmed by its retention time and by comparing its mass spectrum with a reference library (e.g., NIST). The characteristic fragment ions for alkanes are m/z 57, 71, and 85.[7]

-

Quantification: For external standardization, plot a calibration curve of peak area versus concentration for the working standard solutions. For internal standardization, calculate the relative response factor (RRF) and use it to determine the concentration of the analyte.

Expected Quantitative Data

The following table summarizes the expected quantitative data for a mid-range concentration standard of this compound under the conditions described above. Actual values may vary depending on the specific instrument and conditions.

| Parameter | Expected Value |

| Retention Time (min) | ~12.5 - 13.5 |

| Peak Area (arbitrary units) | Dependent on concentration and injection volume |

| Signal-to-Noise Ratio (S/N) | > 100 for a 10 µg/mL standard |

| Limit of Detection (LOD) | ~0.1 µg/mL |

| Limit of Quantification (LOQ) | ~0.5 µg/mL |

| Linearity (R²) | > 0.995 over the concentration range |

Experimental Workflow Diagram

Caption: Workflow for GC-MS analysis using this compound as a standard.

Troubleshooting

-

Poor Peak Shape: Check for active sites in the liner or column. Ensure proper installation of the column.

-

Shifting Retention Times: Ensure consistent oven temperature programming and carrier gas flow rate. Frequent calibration with the alkane standard is recommended.[8]

-

Low Sensitivity: Check for leaks in the system. Clean the MS source.[7]

Conclusion

This compound is a valuable tool for analytical chemists working with complex hydrocarbon mixtures. Its use as a chromatographic standard can improve the accuracy and reliability of both qualitative and quantitative analyses of branched alkanes. The detailed protocol and workflow provided in this application note serve as a comprehensive guide for its implementation in the laboratory.

References

- 1. This compound | C12H26 | CID 53424902 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. researchgate.net [researchgate.net]

- 5. In Situ Characterization of Mixtures of Linear and Branched Hydrocarbons Confined within Porous Media Using 2D DQF-COSY NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 7. benchchem.com [benchchem.com]

- 8. Retention Index and Alkane Standards - Chromatography Forum [chromforum.org]

Application Notes and Protocols for 4-Ethyl-3,4-dimethyloctane in Materials Science

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: 4-Ethyl-3,4-dimethyloctane is a branched alkane with limited currently documented applications in materials science. The following application notes are based on the known properties of this molecule and the established functions of structurally similar branched-chain hydrocarbons. The experimental data presented are illustrative and intended to guide research and development.

Compound Summary: this compound

This compound is a saturated, branched-chain hydrocarbon. Its structure, characterized by multiple alkyl branches along an octane (B31449) backbone, results in a compact molecular arrangement. This structure suggests properties such as low pour point, good thermal stability, and hydrophobicity, making it a candidate for several applications in materials science.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 62183-60-2 | NIST Chemistry WebBook[2] |

| Molecular Formula | C₁₂H₂₆ | PubChem[1] |

| Molecular Weight | 170.33 g/mol | PubChem[1] |

| Boiling Point | Data not available | SpringerMaterials[1] |

| Computed XLogP3 | 5.8 | PubChem[1] |

Application Note 1: Hydrophobic and Oleophobic Surface Coatings

The highly nonpolar and branched structure of this compound makes it a strong candidate for creating water- and oil-repellent surfaces. When applied to a substrate, it can lower the surface energy, leading to a high contact angle with polar liquids like water. A structurally similar compound, 4-Ethyl-3,6-dimethyloctane, has been investigated for its potential in developing hydrophobic materials.[3]

Table 2: Illustrative Performance Data for a Surface Coated with this compound

| Parameter | Water | Diiodomethane |

| Static Contact Angle (°) | 115 ± 2 | 75 ± 2 |

| Advancing Contact Angle (°) | 120 ± 3 | 80 ± 2 |

| Receding Contact Angle (°) | 105 ± 2 | 68 ± 3 |

| Contact Angle Hysteresis (°) | 15 | 12 |

| Calculated Surface Free Energy (mN/m) | \multicolumn{2}{c | }{~22} |

Experimental Protocol: Surface Wettability Characterization

This protocol describes the preparation of a hydrophobic coating and the subsequent characterization of its wettability using contact angle goniometry.

1. Materials and Equipment:

-

This compound

-

Volatile, nonpolar solvent (e.g., hexane)

-

Substrate (e.g., glass slides, silicon wafers)

-

Spin coater or dip coater

-

Contact angle goniometer with dispensing system

-

High-purity water and diiodomethane

2. Procedure: a. Substrate Preparation: Clean the substrate surfaces thoroughly using a piranha solution or plasma cleaning to ensure a hydrophilic, high-energy surface. b. Solution Preparation: Prepare a 1% (w/v) solution of this compound in hexane. c. Coating Application (Spin Coating): i. Place the cleaned substrate on the spin coater chuck. ii. Dispense the coating solution to cover the substrate surface. iii. Spin at 2000 rpm for 60 seconds to create a uniform thin film. iv. Allow the solvent to fully evaporate in a fume hood. d. Contact Angle Measurement (Sessile Drop Method): i. Place the coated substrate on the goniometer stage. ii. Dispense a 5 µL droplet of the test liquid (water or diiodomethane) onto the surface. iii. Capture the droplet image and use the instrument software to calculate the static contact angle. iv. To measure dynamic contact angles, slowly add liquid to the droplet until the contact line advances to determine the advancing angle. Then, slowly withdraw liquid until the contact line recedes to find the receding angle.[4] v. Repeat measurements at a minimum of five different locations on the surface to ensure statistical validity.[5]

Application Note 2: High-Performance Lubricant Additive

Branched alkanes are valued in lubricant formulations for their favorable viscosity-temperature characteristics and low pour points compared to linear alkanes of similar molecular weight.[6] this compound's compact structure could reduce intermolecular forces, potentially making it a useful component in synthetic lubricants for applications requiring stable performance across a range of temperatures.

Table 3: Illustrative Performance Data for a Lubricant Base Oil Containing 10% this compound

| Property | Test Method | Value |

| Kinematic Viscosity @ 40°C (cSt) | ASTM D445 | 25.5 |

| Kinematic Viscosity @ 100°C (cSt) | ASTM D445 | 5.2 |

| Viscosity Index | ASTM D2270 | 145 |

| Pour Point (°C) | ASTM D97 | -45 |

| Flash Point (°C) | ASTM D92 | 210 |

| Four-Ball Wear Scar (mm, 75°C, 1200rpm, 40kg, 1hr) | ASTM D4172 | 0.42 |